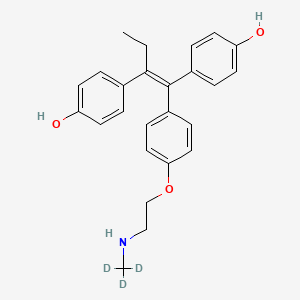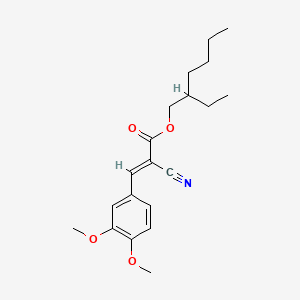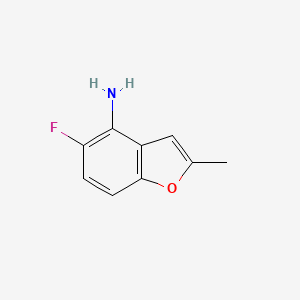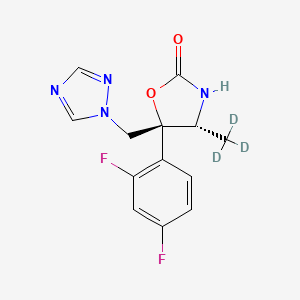
Ropinirole-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropinirole-d4 Hydrochloride is a deuterated form of Ropinirole Hydrochloride, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and restless legs syndrome. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ropinirole due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Mechanism of Action
Target of Action
Ropinirole-d4 Hydrochloride is a non-ergoline dopamine agonist . It primarily targets D2, D3, and D4 dopamine receptors , with the highest affinity for D3 receptors . These receptors are mostly found in the limbic areas of the brain .
Mode of Action
This compound interacts with its targets by selectively stimulating the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .
Biochemical Pathways
It is believed that the drug’s action is related to its ability to stimulate dopamine receptors in the striatum . This stimulation could potentially affect various dopamine-mediated pathways in the brain.
Pharmacokinetics
This compound is rapidly absorbed, with the blood concentration reaching its peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . The drug is mainly metabolized by CYP1A and is excreted through the kidneys . The systemic drug exposure increases with increasing ropinirole doses .
Result of Action
The molecular and cellular effects of this compound’s action include promoting cell viability, inhibiting cell apoptosis, and reducing the levels of pro-inflammatory factors such as IL-1β, IL-18, and TNF-α . Overexpression of NAT10, a protein involved in RNA acetylation, weakens the protective effects of this compound .
Biochemical Analysis
Biochemical Properties
Ropinirole-d4 Hydrochloride has a selective stimulation to the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has a moderate in vitro affinity for opioid receptors .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of IL-1β, IL-18, and TNF-α . It also potentially inhibits the SREBP2-cholesterol synthesis pathway .
Temporal Effects in Laboratory Settings
This compound is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . In a clinical trial, the incidence of gastrointestinal disorders (mainly, temporary mild nausea and diarrhea) was high at 76.9% in the this compound group .
Dosage Effects in Animal Models
In a non-randomized non-controlled clinical trial, ropinirole topical ophthalmic solution was applied to dogs’ eyes, with a target dose of 3.75 mg/m2 . A second dose was administered after 15 minutes based on clinician discretion . With a single dose of this compound, 78.9% produced vomit .
Metabolic Pathways
This compound is mainly metabolized by CYP1A . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is then converted to carbamyl glucuronide .
Transport and Distribution
This compound is found to be widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is excreted to the kidney .
Subcellular Localization
Given its role as a dopamine receptor agonist, it is likely to be localized in the areas where dopamine receptors are present, such as the postsynaptic membrane of the striatum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d4 Hydrochloride involves the incorporation of deuterium atoms into the Ropinirole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a catalyst such as palladium on carbon and a solvent like deuterated methanol. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Ropinirole-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted Ropinirole derivatives.
Scientific Research Applications
Ropinirole-d4 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ropinirole in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.
Drug Development: Used in the development of new therapeutic agents by providing insights into the drug’s behavior in biological systems.
Biological Studies: Understanding the interaction of Ropinirole with biological targets, including dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
Pramipexole Dihydrochloride: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease.
Apomorphine: A dopamine agonist used for the treatment of Parkinson’s disease, particularly in managing “off” episodes.
Uniqueness of Ropinirole-d4 Hydrochloride
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for more precise tracking in metabolic studies. This makes this compound an invaluable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-deuterated compounds.
Properties
CAS No. |
1330261-37-4 |
|---|---|
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
300.863 |
IUPAC Name |
4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2; |
InChI Key |
XDXHAEQXIBQUEZ-PQDNHERISA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
Synonyms |
4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride; 4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride; SKF-101468A-d4; Requip-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)

buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)


